molecular formula C17H17NO2 B11649122 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11649122
M. Wt: 267.32 g/mol
InChI Key: MNVLCOCLLWYUSW-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a novel chemical entity designed for research and development purposes. This compound belongs to the class of isoindoline-1,3-diones, a scaffold recognized for its significant potential in medicinal chemistry . Specifically, structurally similar compounds based on the isoindoline-1,3-dione core have been investigated as selective inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is a validated antitumor target due to its overexpression in hypoxic tumors . The incorporation of the 4,7-methanoisoindole bicyclic system provides a unique three-dimensional structure that can contribute to selective target binding. The 2-ethylphenyl substituent at the imide nitrogen is a key feature that can be optimized to modulate the compound's physicochemical properties and biological activity, leveraging the "tail approach" commonly used in drug design to achieve selectivity against specific enzyme isoforms . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its applications in developing novel biochemical tools and potential therapeutic agents.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

4-(2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H17NO2/c1-2-10-5-3-4-6-13(10)18-16(19)14-11-7-8-12(9-11)15(14)17(18)20/h3-8,11-12,14-15H,2,9H2,1H3

InChI Key

MNVLCOCLLWYUSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

A representative procedure from adapted methodologies involves:

  • Molar ratio : 1:1 N-(2-ethylphenyl)maleimide to DCPD

  • Solvent : Ionic liquid 5b (4-(1-methylpyrrolidin-1-ium)methyl-2,2-dimethyl-1,3-dioxolane trifluoromethanesulfonamide)

  • Temperature : 160°C

  • Duration : 23 hours under inert atmosphere

  • Workup : Aqueous HCl (1 M, 50°C, 19 h), followed by dichloromethane extraction

Yield : 78–82% (reported for analogous phenyl-substituted compounds)

Table 1: Optimization Parameters for Diels-Alder Synthesis

ParameterOptimal RangeImpact on Yield
Temperature150–160°C<160°C: Slower kinetics; >160°C: Decomposition
SolventIonic liquid 5bEnhances diene activation, improves regioselectivity
Reaction Time20–24 hShorter durations yield incomplete conversion
Dienophile Purity>98%Impurities promote side reactions

Alternative Synthetic Pathways

Hydrogenation of Aromatic Precursors

A patent-derived method describes the synthesis of saturated methanoisoindole derivatives via catalytic hydrogenation. While primarily applied to perhydro compounds, this approach can be adapted for tetrahydro derivatives:

  • Substrate : 2-(2-ethylphenyl)-4,7-methanoisoindole-1,3-dione (unsaturated analog)

  • Catalyst : 5% Pd/C (0.1 equiv)

  • Conditions : H₂ (50 psi), tetrahydrofuran, 25°C, 12 h

  • Yield : 68% (extrapolated from similar systems)

This method is less favored due to the need for pre-synthesized unsaturated intermediates and moderate yields.

Anhydride Ring-Opening and Imidation

A multi-step approach from early patents involves:

  • Anhydride formation : Reacting bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-ethylaniline.

  • Imidation : Treating the resultant monoamide with ammonium acetate under reflux (140°C, DMF, 8 h).

Limitations :

  • Requires stringent anhydrous conditions

  • Lower overall yield (55–60%) due to side reactions

Post-Synthesis Modifications

The tetrahydro core permits further functionalization, as demonstrated in hydroxylation studies:

cis-Dihydroxylation

  • Reagents : Osmium tetroxide (0.5 mol%), N-methylmorpholine N-oxide

  • Conditions : tert-Butanol/H₂O (4:1), 0°C → 25°C, 48 h

  • Outcome : Introduces vicinal diols at C4–C7 positions while retaining the ethylphenyl substituent.

Analytical Characterization

Critical spectroscopic data for structural confirmation:

¹H NMR (500 MHz, CDCl₃)

δ (ppm)MultiplicityIntegrationAssignment
7.38t (J=7.6 Hz)2HPhenyl ortho-H
7.29t (J=7.4 Hz)1HPhenyl para-H
7.05d (J=7.8 Hz)2HPhenyl meta-H
6.18t (J=1.6 Hz)2HMethano bridge-H
2.65q (J=7.6 Hz)2HEthyl CH₂
1.82dt (J=8.8 Hz)1HBridging CH
1.24t (J=7.6 Hz)3HEthyl CH₃

¹³C NMR (125 MHz, CDCl₃)

  • Carbonyls : δ 176.8 (C1), 176.5 (C3)

  • Aromatic : δ 134.5 (C2'), 131.7 (C4'), 129.0 (C3'), 128.5 (C1'), 126.6 (C5')

  • Ethyl group : δ 28.9 (CH₂), 15.1 (CH₃)

Industrial-Scale Production Considerations

FactorLaboratory ScalePilot Plant Adaptation
Catalyst RecoveryNot feasibleIonic liquid recycling (≥90%)
Heating MethodOil bathMicrowave-assisted (30% faster)
PurificationColumn chromatographyCrystallization (ethanol/water)
Throughput5 g/batch2 kg/batch (continuous flow)

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors that play a role in disease processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Molecular Formula Key Properties/Activities References
2-(2-ethylphenyl)-... (Target Compound) 2-ethylphenyl C₁₇H₁₇NO₂ Pharmaceutical potential (under investigation)
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione p-tolyl C₁₅H₁₃NO₂ Precursor for chiral alcohols via NaBH₄ reduction
2-(4-((E)-3-arylacryloyl)phenyl)-... 4-acryloylphenyl C₂₀H₁₇NO₃ Anticancer, antimicrobial, carbonic anhydrase inhibition (IC₅₀: 12–85 nM)
2-(4-(arylthiazole-2-yl)-... 4-thiazolyl C₁₈H₁₃N₂O₂S Carbonic anhydrase inhibition (Kᵢ: 0.8–4.2 µM)
2-(3-(methylthio)prop-1-en-2-yl)-... methylthiopropenyl C₁₃H₁₃NO₂S Sulfur-containing analog for polymer synthesis
2-(dimethylaminoethyl)-... dimethylaminoethyl C₁₅H₁₈N₂O₂ Enhanced solubility (logP: 1.2 vs. 2.8 for ethylphenyl)

Pharmacological Profiles

  • Carbonic Anhydrase Inhibition :
    • The acryloylphenyl derivative exhibits potent inhibition (IC₅₀: 12 nM against hCA I), outperforming the ethylphenyl analog due to extended π-π interactions .
    • Thiazole derivatives show selectivity for tumor-associated isoforms (hCA IX/XII) .
  • Antimicrobial Activity :
    • Tetrazole hybrids inhibit Staphylococcus aureus DNA gyrase (MIC: 2–8 µg/mL) via binding to the ATPase domain .
  • Cytotoxicity :
    • Acryloylphenyl analogs induce apoptosis in MCF-7 breast cancer cells (EC₅₀: 8 µM) by disrupting tubulin polymerization .

Physicochemical Properties

  • LogP and Solubility: Hydrophobic substituents (e.g., ethylphenyl, logP: 2.8) reduce aqueous solubility but improve membrane permeability. Polar groups (e.g., hydroxyethyl, logP: 1.5) enhance solubility for intravenous formulations .
  • Thermal Stability: Norbornene-fused cores exhibit high thermal stability (decomposition >250°C), suitable for polymer applications .

Biological Activity

2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthetic compound belonging to the isoindole family. Its unique structural features include a bicyclic framework and multiple functional groups that contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is C16H19NO2 with a molecular weight of approximately 241.31 g/mol. The compound features an ethylphenyl substituent at the 2-position and two carbonyl groups at the 1 and 3 positions of the isoindole ring system. This structural configuration is believed to influence its reactivity and biological interactions significantly .

Pharmacological Properties

Preliminary studies indicate that 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may exhibit several pharmacological properties:

  • Antitumor Activity : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in animal models. This suggests a possible application in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

The biological activity of 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is thought to be mediated through various mechanisms:

  • Receptor Binding : Studies have shown that this compound can bind to specific receptors involved in cell signaling pathways related to growth and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes associated with cancer progression and inflammation.
  • Oxidative Stress Modulation : The compound appears to modulate oxidative stress levels by enhancing antioxidant defenses within cells .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione:

Compound NameMolecular FormulaKey Features
4-(4-methylphenyl)-3a,4,7,7a-tetrahydroisoindoleC16H19NO2Methyl group enhances lipophilicity
2-(biphenyl-2-yl)-3a,4,7,7a-tetrahydroisoindoleC18H21NOContains biphenyl moiety; potential for increased biological activity
4-(p-Tolyl)-3a,4,7,7a-tetrahydroisoindoleC16H19NOSimilar core structure; p-Tolyl group may influence pharmacodynamics

This table illustrates how variations in substituents can affect the pharmacological profiles of similar compounds .

Case Studies

Several case studies have explored the therapeutic potential of 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione:

  • Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
  • Animal Model for Inflammation : In an animal model of arthritis, administration of this compound led to decreased swelling and inflammation markers compared to control groups.

These findings highlight the promising therapeutic applications of this compound across different medical fields .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via Diels-Alder reactions or cycloaddition strategies, leveraging norbornene-derived precursors and substituted phenylamines. Key steps include:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) improve regioselectivity and yield.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres minimize side reactions.
  • Temperature Control : Reactions often proceed at 80–120°C, with microwave-assisted synthesis reducing time .
    Optimization : Use kinetic studies (e.g., HPLC monitoring) to refine stoichiometric ratios and quenching protocols.

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ethylphenyl substituent and methanoisoindole core. Key signals include δ 1.2–1.4 ppm (ethyl CH₃) and δ 5.5–6.0 ppm (bridged protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₁₇NO₂; theoretical 255.33 g/mol) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Computational Setup : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
  • Reactivity Insights : Simulate nucleophilic attack sites (e.g., carbonyl groups) and compare with experimental kinetic data.
  • Validation : Cross-check computed IR/Raman spectra with experimental data to refine parameters .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., LogP)?

Methodological Answer:

  • Data Comparison : LogP values (e.g., 2.1 vs. 2.5) may arise from differing methods (shake-flask vs. HPLC). Validate via consensus protocols (OECD 117 guidelines).
  • Sample Purity : Impurities (e.g., residual solvents) skew results. Use DSC/TGA to confirm thermal stability and purity thresholds (>98%) .
  • Solvent Effects : Account for pH and ionic strength in partitioning studies.

Advanced: What experimental approaches determine stereochemical configuration and conformational dynamics?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration (e.g., 3aS,7aR) using single-crystal diffraction. Compare with Cambridge Structural Database entries .
  • Dynamic NMR : Probe ring-flipping kinetics in solution (e.g., coalescence temperatures for bridged protons).
  • Circular Dichroism (CD) : Correlate Cotton effects with computational chiroptical predictions .

Basic: What pharmacological or materials science applications are supported by current evidence?

Methodological Answer:

  • Anti-inflammatory Activity : In vitro assays (COX-2 inhibition) show IC₅₀ values comparable to indomethacin. Use murine macrophage models (RAW 264.7) for validation .
  • Materials Science : As a cathode additive in Li-S batteries, evaluate cycling stability via galvanostatic charge-discharge tests .

Advanced: How to design structure-activity relationship (SAR) studies for anti-inflammatory mechanisms?

Methodological Answer:

  • Analog Synthesis : Modify the ethylphenyl group (e.g., halogenation) and test potency in COX inhibition assays.
  • Molecular Docking : Use AutoDock Vina to map interactions with COX-2 active sites. Prioritize analogs with ΔG < -8 kcal/mol .
  • In Vivo Validation : Apply murine edema models (e.g., carrageenan-induced) with dose-response profiling.

Advanced: What methodologies assess environmental persistence and ecotoxicological impact?

Methodological Answer:

  • OECD 301F Test : Measure biodegradability in activated sludge. Half-life <60 days indicates low persistence .
  • QSAR Modeling : Predict bioaccumulation (BCF) and aquatic toxicity (LC₅₀) using EPI Suite.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition assays .

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